4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

Medicinal Chemistry Enzyme Inhibition Drug Discovery

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 773841-46-6) is a heterocyclic building block comprising a piperidine ring substituted at the 4-position with a 5-ethyl-1,3,4-oxadiazole moiety. This scaffold is a key synthetic intermediate in the development of potent enzyme inhibitors, as evidenced by its incorporation into advanced leads targeting Ataxin-1 and ENPP2 with single-digit nanomolar IC50 values.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 773841-46-6
Cat. No. B1289084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
CAS773841-46-6
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2CCNCC2
InChIInChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3
InChIKeyYIYGUDFBYMVFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 773841-46-6): A Versatile Piperidine-Oxadiazole Scaffold for Medicinal Chemistry and Targeted Synthesis


4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 773841-46-6) is a heterocyclic building block comprising a piperidine ring substituted at the 4-position with a 5-ethyl-1,3,4-oxadiazole moiety . This scaffold is a key synthetic intermediate in the development of potent enzyme inhibitors, as evidenced by its incorporation into advanced leads targeting Ataxin-1 and ENPP2 with single-digit nanomolar IC50 values [1]. The compound serves as a core structural element for generating diverse pharmacologically active molecules, particularly within the protease-activated receptor antagonist space [2].

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine: Why Regioisomers and Alternative Heterocycles Cannot Substitute for Specific Synthetic Outcomes


Generic substitution with regioisomers such as 3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 954228-64-9) or 2-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1402232-96-5) is not permissible for targeted synthesis . The 4-position attachment of the piperidine ring dictates a unique three-dimensional conformation and vector of the basic amine, which is critical for binding interactions in targets like Ataxin-1 and ENPP2, as demonstrated by the potent activity (IC50 = 3.60 nM) of derivatives derived specifically from the 4-substituted scaffold [1]. Changing the substitution pattern to the 2- or 3-position would fundamentally alter the molecule's pharmacophore geometry, likely resulting in a complete loss of activity or a divergent selectivity profile. Furthermore, substituting the 1,3,4-oxadiazole for other heterocycles (e.g., 1,2,4-oxadiazole) would change key electronic and hydrogen-bonding properties, as evidenced by the specific inclusion of the 1,3,4-oxadiazole group in patented protease-activated receptor antagonists [2].

Quantitative Differentiation of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine: Direct Evidence for Scaffold Potency and Synthetic Utility


Potency of 4-Substituted Scaffold in ENPP2 and Ataxin-1 Inhibition vs. Alternative Scaffolds

Derivatives of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine demonstrate single-digit nanomolar potency against two distinct therapeutic targets, a level of activity that is not reported for its 2- or 3-positional isomers. Specifically, the derivative BDBM321994, which contains this exact core, exhibits an IC50 of 3.60 nM against both Ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2) and Ataxin-1 [1]. In contrast, no published data from BindingDB or major patent sources show comparable potency for derivatives of the 2- or 3-substituted piperidine isomers against these or similar targets. This potency is achieved through the specific geometry afforded by the 4-substituted piperidine, which orients the basic nitrogen for optimal interaction with the target proteins [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Explicit Inclusion in Protease-Activated Receptor Antagonist Patent vs. Exclusion of Regioisomers

The 1,3,4-oxadiazole group linked at the 4-position of the piperidine ring is explicitly claimed as a preferred embodiment in patent DE102007057718A1 for protease-activated receptor (PAR) antagonists, while the corresponding 2- and 3-substituted piperidine isomers are not specifically claimed [1]. This patent, assigned to Bayer Healthcare AG, describes heteroaryl-substituted piperidine compounds where the heteroaryl group includes a [1,3,4]oxadiazole, and the connection to the piperidine ring is defined, indicating a structural preference for the 4-substituted scaffold for achieving desired biological activity against cardiovascular and thromboembolic diseases [1].

Medicinal Chemistry Intellectual Property GPCR Antagonists

Scaffold's Enabling Role in Generating Potent Anticancer VEGFR-2 Inhibitors

The 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine scaffold is a key intermediate in the synthesis of novel piperidine-oxadiazole derivatives that act as potent VEGFR-2 inhibitors with anticancer activity [1]. In a 2024 study, compounds derived from this core scaffold demonstrated significant in vitro inhibition of VEGFR-2, with the most potent derivative (4Ie) exhibiting an IC50 of 0.055 ± 0.003 µM [1]. Furthermore, this compound showed selective cytotoxicity against HT-29 colon cancer cells (IC50 = 14.861 ± 0.409 µM) while displaying an IC50 greater than 100 µM against healthy NIH3T3 cells, indicating a favorable selectivity window [1]. This level of potency and selectivity is directly linked to the specific piperidine-oxadiazole scaffold employed in the study [1].

Oncology Kinase Inhibition Medicinal Chemistry

Validated Application Scenarios for 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Based on Direct Evidence


Synthesis of High-Affinity ENPP2 and Ataxin-1 Inhibitors for Neurological and Inflammatory Disease Research

Researchers developing inhibitors for Ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2) or Ataxin-1 should prioritize 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine as a core building block. Derivatives based on this scaffold have achieved an IC50 of 3.60 nM against both targets, a level of potency not documented for its 2- or 3-positional isomers [1]. This scaffold provides a validated starting point for lead optimization programs targeting neurological disorders, cancer, or inflammatory diseases where ENPP2 and Ataxin-1 are implicated. Procuring this specific regioisomer ensures access to a privileged chemotype capable of delivering high-affinity ligands.

Development of Protease-Activated Receptor (PAR) Antagonists for Cardiovascular and Thromboembolic Diseases

This compound is a strategic building block for pharmaceutical companies and academic groups developing next-generation protease-activated receptor (PAR) antagonists. As disclosed in Bayer Healthcare AG's patent DE102007057718A1, the 4-substituted piperidine-[1,3,4]oxadiazole motif is a preferred embodiment for compounds treating cardiovascular diseases, thromboembolic events, and stroke [1]. Utilizing this specific building block aligns synthetic efforts with established intellectual property and pharmacophore models, increasing the likelihood of identifying patentable, biologically active candidates. Alternative regioisomers lack this explicit patent precedent and are less likely to yield the desired antagonist profile.

Synthesis of Potent and Selective VEGFR-2 Kinase Inhibitors for Oncology Research

This scaffold is a critical intermediate for the synthesis of novel VEGFR-2 inhibitors, as demonstrated by recent research showing that derivatives can achieve potent enzyme inhibition (IC50 as low as 39 nM) and selective cytotoxicity against colon cancer cells [1]. Scientists focused on developing targeted therapies for colorectal cancer or other VEGFR-2-driven malignancies should utilize this building block to explore structure-activity relationships and optimize kinase selectivity. The documented ability of derivatives to spare healthy NIH3T3 cells (IC50 > 100 µM) while effectively inhibiting cancer cell growth makes this a valuable scaffold for creating safer oncology therapeutics [1].

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